molecular formula C4H4F2O2 B13525949 3,3-Difluoro-2-methylprop-2-enoicacid

3,3-Difluoro-2-methylprop-2-enoicacid

Cat. No.: B13525949
M. Wt: 122.07 g/mol
InChI Key: LYFOSNDRAFBHET-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C4H4F2O2

Molecular Weight

122.07 g/mol

IUPAC Name

3,3-difluoro-2-methylprop-2-enoic acid

InChI

InChI=1S/C4H4F2O2/c1-2(3(5)6)4(7)8/h1H3,(H,7,8)

InChI Key

LYFOSNDRAFBHET-UHFFFAOYSA-N

Canonical SMILES

CC(=C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylprop-2-enoic acid typically involves the fluorination of 2-methylprop-2-enoic acid. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure selective fluorination .

Industrial Production Methods

Industrial production methods for 3,3-Difluoro-2-methylprop-2-enoic acid are similar to laboratory synthesis but on a larger scale. These methods involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the compound into fluorinated alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and substituted derivatives of 3,3-Difluoro-2-methylprop-2-enoic acid .

Scientific Research Applications

3,3-Difluoro-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty polymers and materials with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and preventing catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,3-Difluoro-2-methylprop-2-enoic acid, highlighting differences in substituents, fluorine positions, and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Evidence Source
3,3-Difluoro-2-methylprop-2-enoic acid C₅H₆F₂O₂* 148.10* -CF₂ at C3, -CH₃ at C2 Hypothesized enhanced acidity and metabolic stability due to fluorine Inferred
3-Fluoro-2,2-dimethylpropanoic acid C₅H₉FO₂ 120.12 -F at C3, -CH₃ at C2 and C1 Used in organic synthesis; lower acidity due to geminal methyl groups
3-[3-(2,2,2-Trifluoroethoxy)phenyl]prop-2-enoic acid C₁₁H₉F₃O₃ 246.18 -CF₃CH₂O- at phenyl C3 Potential pharmaceutical intermediate; aromatic conjugation enhances stability
3-[3-Fluoro-4-(2-methylpropoxy)phenyl]prop-2-enoic acid C₁₃H₁₅FO₃ 238.25 -F at phenyl C3, branched alkoxy at C4 Likely bioactive due to lipophilic alkoxy group
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 -F at phenyl C2, ketone at β-carbon Intermediate in drug synthesis; ester group improves solubility

*Note: The molecular formula and weight for 3,3-Difluoro-2-methylprop-2-enoic acid are inferred based on its structure.

Structural and Electronic Effects

  • Fluorine Substitution: The presence of two fluorine atoms at the β-carbon in 3,3-Difluoro-2-methylprop-2-enoic acid increases electronegativity, enhancing acidity compared to non-fluorinated analogs like acrylic acid. This effect is observed in other fluorinated acids, such as 3-[3-(2,2,2-trifluoroethoxy)phenyl]prop-2-enoic acid, where fluorine improves metabolic stability .
  • A similar trend is noted in 3-Fluoro-2,2-dimethylpropanoic acid, where geminal methyl groups lower acidity .

Biological Activity

3,3-Difluoro-2-methylprop-2-enoic acid is a fluorinated organic compound that has gained attention due to its unique biological activities and applications in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

3,3-Difluoro-2-methylprop-2-enoic acid is synthesized through the fluorination of 2-methylprop-2-enoic acid using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The synthesis process requires careful control of reaction conditions to ensure selectivity and yield. The compound exhibits unique chemical properties due to the presence of fluorine atoms, which can significantly influence its biological interactions.

The biological activity of 3,3-difluoro-2-methylprop-2-enoic acid can be attributed to its ability to interact with various molecular targets. The fluorine atoms enhance the compound's ability to form strong hydrogen bonds with enzyme active sites or receptors. This interaction can lead to alterations in enzyme activity or metabolic pathways, making it a valuable tool for studying biochemical processes.

Biological Activity

Research indicates that 3,3-difluoro-2-methylprop-2-enoic acid exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of certain dehydrogenases and transferases.
  • Antimicrobial Properties : Preliminary investigations suggest that 3,3-difluoro-2-methylprop-2-enoic acid may possess antimicrobial activity against various pathogens, although further studies are needed to quantify this effect.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study published in RSC Advances explored the interactions between 3,3-difluoro-2-methylprop-2-enoic acid and various enzymes. The results indicated that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms, altering metabolic flux in treated cells.
  • Antimicrobial Activity : In a separate study focusing on the antimicrobial properties of fluorinated compounds, 3,3-difluoro-2-methylprop-2-enoic acid exhibited notable inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
  • Polymer Applications : Beyond its biological activities, this compound is also utilized in the synthesis of specialty polymers with enhanced properties due to the incorporation of fluorine. These polymers have applications in coatings and materials science.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionInhibits specific dehydrogenases and transferases
Antimicrobial ActivityEffective against Gram-positive bacteria
Polymer SynthesisUsed in producing specialty polymers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-difluoro-2-methylprop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodology : A common approach involves esterification of 2-methylprop-2-enoic acid followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Optimization requires monitoring temperature (typically -20°C to 0°C to avoid side reactions) and stoichiometry (1.2–1.5 equivalents of fluorinating agent). Post-reaction, hydrolysis under acidic conditions (e.g., HCl/water) yields the carboxylic acid. Purity is enhanced via recrystallization in polar aprotic solvents like ethyl acetate/hexane mixtures .
  • Key Considerations : Fluorination efficiency depends on steric hindrance; the methyl group at position 2 may slow fluorination, necessitating extended reaction times.

Q. What analytical techniques are most effective for characterizing 3,3-difluoro-2-methylprop-2-enoic acid?

  • Methodology :

  • NMR : ¹H NMR identifies methyl protons (δ ~1.8–2.1 ppm) and vinyl protons (δ ~5.5–6.5 ppm, split by coupling with fluorine). ¹⁹F NMR shows peaks at δ -110 to -120 ppm for geminal difluoro groups.
  • IR : Strong C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, with fragmentation patterns confirming the difluoro-methyl substitution.
    • Validation : Cross-reference with X-ray crystallography (if crystalline) or computational data (e.g., DFT-predicted spectra) to resolve ambiguities .

Q. What safety protocols are critical when handling 3,3-difluoro-2-methylprop-2-enoic acid in the lab?

  • Protocols :

  • Use nitrile gloves, chemical-resistant aprons, and fume hoods to prevent skin/eye contact.
  • Store in airtight containers away from moisture (fluoroacids may hydrolyze to toxic HF).
  • Neutralize waste with calcium carbonate before disposal to bind fluoride ions .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the acidity and reactivity of 3,3-difluoro-2-methylprop-2-enoic acid?

  • Mechanistic Insight : The geminal difluoro group increases acidity (pKa ~1.5–2.5) by stabilizing the conjugate base via inductive effects. This enhances reactivity in nucleophilic acyl substitutions (e.g., peptide coupling) but reduces electrophilicity in Diels-Alder reactions. Comparative studies with non-fluorinated analogs (e.g., 2-methylprop-2-enoic acid) using titration or computational ΔpKa calculations validate this effect .

Q. What computational strategies (e.g., DFT, MD) can predict the conformational stability of 3,3-difluoro-2-methylprop-2-enoic acid in solution?

  • Approach :

  • DFT : Optimize geometry at the B3LYP/6-31G(d) level to assess rotational barriers of the C=C bond.
  • MD Simulations : Solvent models (e.g., water, DMSO) predict hydrogen-bonding interactions and aggregation tendencies.
    • Validation : Compare simulated NMR chemical shifts with experimental data to refine force fields .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR) be resolved for this compound?

  • Troubleshooting :

  • Variable Temperature NMR : Determine if splitting arises from dynamic processes (e.g., hindered rotation).
  • COSY/NOESY : Identify coupling partners to distinguish between vicinal and geminal fluorine-proton interactions.
  • Isotopic Labeling : Synthesize deuterated analogs to simplify spectra .

Q. What role does 3,3-difluoro-2-methylprop-2-enoic acid play in designing enzyme inhibitors or prodrugs?

  • Applications :

  • The difluoro group mimics carbonyl hydration states, making it a transition-state analog for hydrolytic enzymes (e.g., proteases).
  • As a prodrug, ester derivatives (e.g., ethyl ester) improve bioavailability, with in vivo hydrolysis releasing the active acid.
    • Validation : Enzymatic assays (IC₅₀ measurements) and pharmacokinetic studies in model organisms .

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